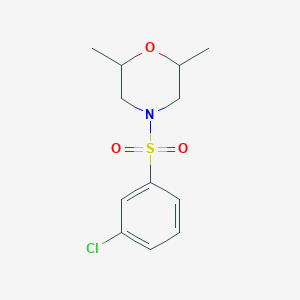![molecular formula C24H20N4OS2 B492651 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propanamide CAS No. 667913-11-3](/img/structure/B492651.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propanamide is a complex organic compound that features a benzothiazole moiety and a pyridine ring. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s unique structure makes it a subject of interest in various scientific research fields.
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Cellular Effects
Some benzothiazole derivatives have shown promising activity against certain bacterial strains, including Staphylococcus aureus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propanamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as a solvent under mild conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reagents and conditions as laboratory methods. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides: Known for their antidiabetic activity.
2,4-Disubstituted thiazoles: Exhibiting antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
What sets N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propanamide apart is its unique combination of a benzothiazole and a pyridine ring, which imparts a distinct set of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS2/c1-15-13-16(2)26-24(19(15)14-25)30-12-11-22(29)27-18-9-7-17(8-10-18)23-28-20-5-3-4-6-21(20)31-23/h3-10,13H,11-12H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCHWCCVEXWTKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine](/img/structure/B492569.png)
![1-[4-(4-Methylphenyl)phenyl]sulfonylazepane](/img/structure/B492571.png)

![4'-[(3,5-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl methyl ether](/img/structure/B492574.png)









![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B492591.png)
